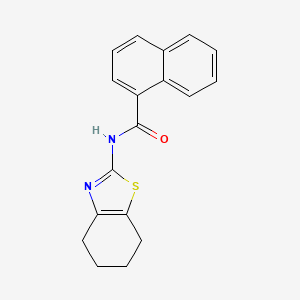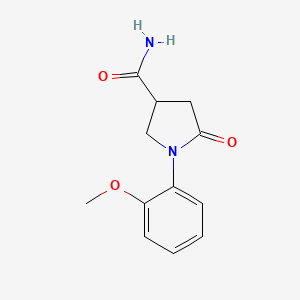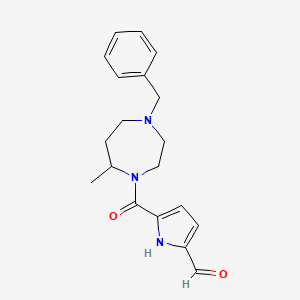
5-(4-Benzyl-7-methyl-1,4-diazepane-1-carbonyl)-1H-pyrrole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Benzyl-7-methyl-1,4-diazepane-1-carbonyl)-1H-pyrrole-2-carbaldehyde, also known as BMDP, is a synthetic compound that belongs to the class of cathinones. Cathinones are a type of amphetamine that are commonly used as recreational drugs due to their stimulant properties. However, BMDP is not intended for human consumption and is only used for scientific research purposes.
Mechanism of Action
5-(4-Benzyl-7-methyl-1,4-diazepane-1-carbonyl)-1H-pyrrole-2-carbaldehyde acts as a reuptake inhibitor of both serotonin and dopamine, which leads to an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels can lead to changes in mood, behavior, and cognition.
Biochemical and Physiological Effects:
This compound has been found to induce hyperlocomotion and stereotypy in animal models, which are behaviors associated with the activation of the dopamine system. It has also been shown to produce anxiogenic effects, which are behaviors associated with increased anxiety. This compound has been found to have a half-life of approximately 2 hours in rats, which suggests that it is rapidly metabolized and eliminated from the body.
Advantages and Limitations for Lab Experiments
One advantage of using 5-(4-Benzyl-7-methyl-1,4-diazepane-1-carbonyl)-1H-pyrrole-2-carbaldehyde in lab experiments is that it has a high affinity for both serotonin and dopamine transporters, which makes it a useful tool for studying the role of these neurotransmitters in various physiological and behavioral processes. However, one limitation of using this compound is that it is not approved for human use and therefore cannot be used in clinical trials.
Future Directions
There are several future directions for research on 5-(4-Benzyl-7-methyl-1,4-diazepane-1-carbonyl)-1H-pyrrole-2-carbaldehyde. One area of research could focus on the potential therapeutic applications of this compound, particularly in the treatment of mood disorders such as depression and anxiety. Another area of research could focus on the development of new compounds that are structurally similar to this compound but have improved pharmacological properties. Additionally, research could focus on the long-term effects of this compound on the brain and behavior, particularly with regard to the potential for addiction and dependence.
Synthesis Methods
5-(4-Benzyl-7-methyl-1,4-diazepane-1-carbonyl)-1H-pyrrole-2-carbaldehyde can be synthesized through a multi-step process involving the reaction of 4-benzyl-7-methyl-1,4-diazepane-1-carbonyl chloride with 2-pyrrolecarbaldehyde in the presence of a base. The resulting product is purified through column chromatography and recrystallization to obtain this compound in its pure form.
Scientific Research Applications
5-(4-Benzyl-7-methyl-1,4-diazepane-1-carbonyl)-1H-pyrrole-2-carbaldehyde has been used in scientific research to study its pharmacological properties and potential therapeutic applications. It has been shown to have a high affinity for the serotonin transporter, which is a protein that plays a key role in regulating mood and behavior. This compound has also been found to have an affinity for the dopamine transporter, which is a protein that is involved in reward and motivation.
Properties
IUPAC Name |
5-(4-benzyl-7-methyl-1,4-diazepane-1-carbonyl)-1H-pyrrole-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-15-9-10-21(13-16-5-3-2-4-6-16)11-12-22(15)19(24)18-8-7-17(14-23)20-18/h2-8,14-15,20H,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUFKTZZZJGLLJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CCN1C(=O)C2=CC=C(N2)C=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-Methyl-1,3-benzothiazol-5-yl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide](/img/structure/B2603480.png)
![2-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2603481.png)
![9H-fluoren-9-ylmethyl N-[(2S)-4-(methylsulfanyl)-1-oxobutan-2-yl]carbamate](/img/structure/B2603485.png)
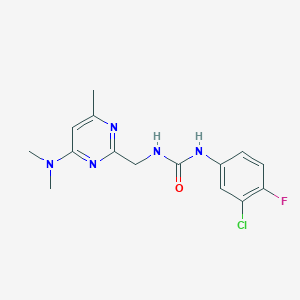
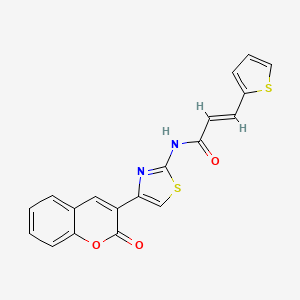
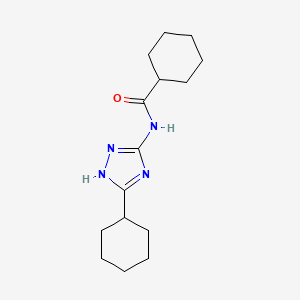

![N-(3-(1H-imidazol-1-yl)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2603494.png)
![4-[({[4-(Acetylamino)phenyl]sulfonyl}amino)methyl]benzoic acid](/img/structure/B2603495.png)


